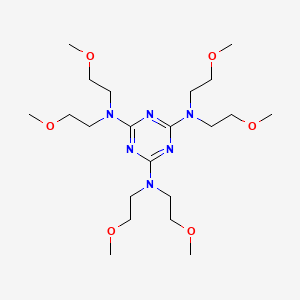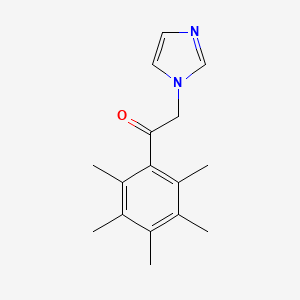
Acetophenone, 2-(1-imidazolyl)-2',3',4',5',6'-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is a chemical compound with a unique structure that combines an acetophenone moiety with an imidazole ringIts molecular formula is C11H10N2O, and it has a molecular weight of 186.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- typically involves the reaction of imidazole with acetophenone derivatives. One common method is the reaction of imidazole with 4’-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes recrystallization from solvents like dichloromethane and hexane .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Scientific Research Applications
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)acetophenone: This compound has a similar structure but lacks the pentamethyl substitution.
2-(1H-Imidazol-1-yl)-1-phenylethanone: Another related compound with a different substitution pattern.
Uniqueness
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is unique due to its pentamethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-containing acetophenones .
Properties
CAS No. |
73931-91-6 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(2,3,4,5,6-pentamethylphenyl)ethanone |
InChI |
InChI=1S/C16H20N2O/c1-10-11(2)13(4)16(14(5)12(10)3)15(19)8-18-7-6-17-9-18/h6-7,9H,8H2,1-5H3 |
InChI Key |
LQYIHXOXOZEQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CN2C=CN=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


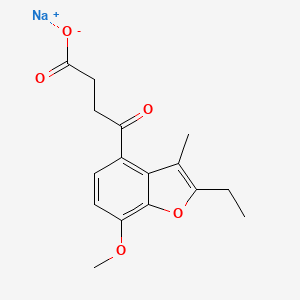

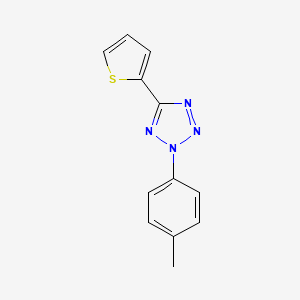

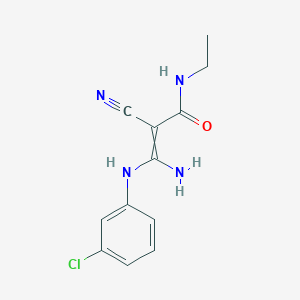

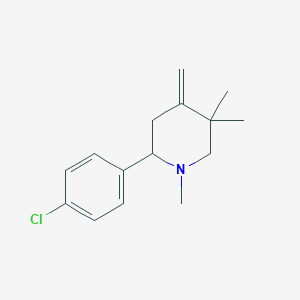
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
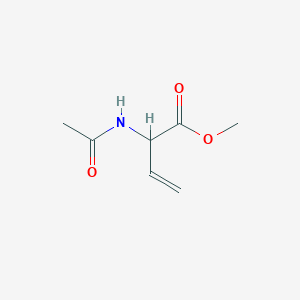
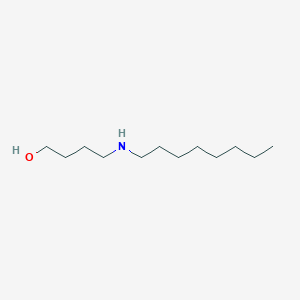
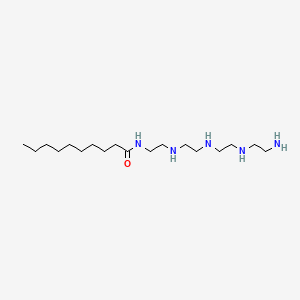
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
